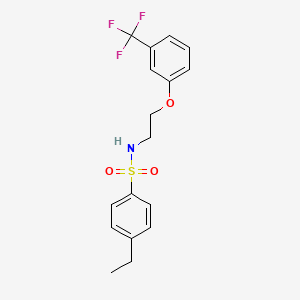

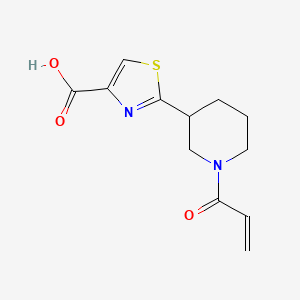

![molecular formula C18H15N5O3 B2726595 乙酸乙酯 9-甲基-8-氧代-5-苯基-8,9-二氢-吡啶并[3,2-e][1,2,4]三唑啉[1,5-a]嘧啶-7-羧酸酯 CAS No. 1021047-17-5](/img/structure/B2726595.png)

乙酸乙酯 9-甲基-8-氧代-5-苯基-8,9-二氢-吡啶并[3,2-e][1,2,4]三唑啉[1,5-a]嘧啶-7-羧酸酯

货号 B2726595

CAS 编号:

1021047-17-5

分子量: 349.35

InChI 键: VVBXSRSHFADODL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .

Synthesis Analysis

The synthesis of similar compounds involves a reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction is typically carried out in ethanol and heated to reflux .Molecular Structure Analysis

The molecular structure of these compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles, is a common reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure. The dihydropyrimidine ring, for example, adopts a screw-boat conformation .科学研究应用

生物活性与合成

- 杀菌特性:该化合物及其衍生物已被合成并测试了其对一系列革兰氏阳性菌和革兰氏阴性菌以及酵母样真菌和丝状真菌的杀菌特性,在某些情况下显示出优异的杀菌特性 (Youssef 等,2011)。

- 结核菌抑制作用:该化合物的结构类似物已被评估其结核菌抑制作用,重点是分析构效关系以识别有前途的抗结核药 (Titova 等,2019)。

- 抗肿瘤活性:与该结构相关的化合物表现出显着的体外抗肿瘤活性,针对人肺癌 (A-549) 和人肝癌 (HepG-2) 细胞系,表明具有癌症治疗潜力 (Gomha 等,2017)。

化学合成和表征

- 已经开发了各种合成路线和反应来创建该化合物的衍生物和相关杂环系统。这些方法涉及与不同试剂的反应,以形成具有潜在增强生物活性的化合物。这些化合物的结构表征通过元素分析和光谱数据得到证实,表明杂环化学和合成有机化学的研究领域丰富 (Mohamed,2021)。

抗菌评估

- 抗菌活性:已经筛选了新合成衍生物的抗菌活性,揭示了在对抗耐药微生物引起的感染中潜在的用途。这突出了此类化合物在开发新型抗菌剂中的相关性 (El-Kazak 和 Ibrahim,2013)。

机理见解

- 对这些化合物的研究也阐明了其形成和转化的机理方面,提供了对杂环化合物合成背后的复杂化学的见解。此类研究对于设计和开发具有特定生物活性的新化合物至关重要 (Lashmanova 等,2019)。

作用机制

属性

IUPAC Name |

ethyl 13-methyl-12-oxo-8-phenyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10-pentaene-11-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c1-3-26-17(25)13-9-12-14(11-7-5-4-6-8-11)21-18-19-10-20-23(18)15(12)22(2)16(13)24/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBXSRSHFADODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N(C1=O)C)N3C(=NC=N3)N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

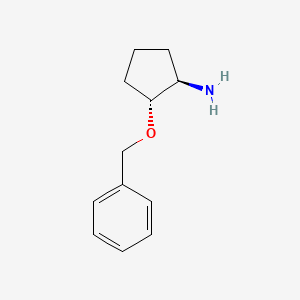

(1R,2R)-2-(Benzyloxy)cyclopentanamine

181495-36-3; 181657-56-7

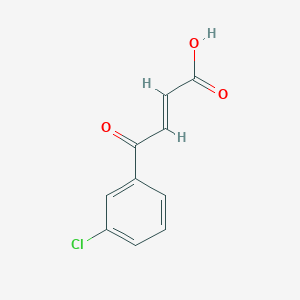

![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

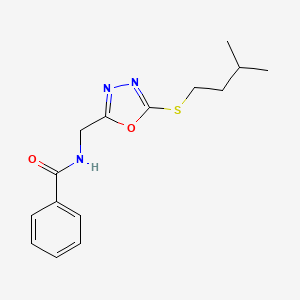

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

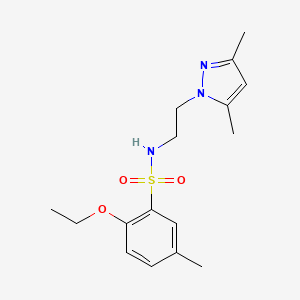

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)

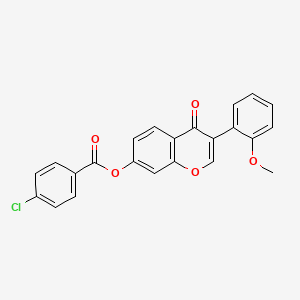

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)